N'-Hydroxy-2-(4-(1-hydroxyethyl)piperidin-1-yl)acetimidamide

Description

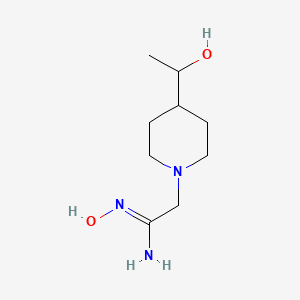

N'-Hydroxy-2-(4-(1-hydroxyethyl)piperidin-1-yl)acetimidamide (CAS: 2098154-56-2) is a (Z)-configured acetimidamide derivative featuring a piperidine ring substituted with a 1-hydroxyethyl group. The hydroxyethyl group enhances hydrophilicity and hydrogen-bonding capacity, distinguishing it from analogs with non-polar or electron-withdrawing substituents .

Properties

Molecular Formula |

C9H19N3O2 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

N'-hydroxy-2-[4-(1-hydroxyethyl)piperidin-1-yl]ethanimidamide |

InChI |

InChI=1S/C9H19N3O2/c1-7(13)8-2-4-12(5-3-8)6-9(10)11-14/h7-8,13-14H,2-6H2,1H3,(H2,10,11) |

InChI Key |

WIBPNRLVQLZUTD-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C1CCN(CC1)C/C(=N/O)/N)O |

Canonical SMILES |

CC(C1CCN(CC1)CC(=NO)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach is the Ugi reaction, which is a multicomponent reaction that can efficiently form the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(4-(1-hydroxyethyl)piperidin-1-yl)acetimidamide can undergo various chemical reactions including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The imidamide group can be reduced to form amines.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction of the imidamide group can produce amines.

Scientific Research Applications

N’-Hydroxy-2-(4-(1-hydroxyethyl)piperidin-1-yl)acetimidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and receptor binding.

Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(4-(1-hydroxyethyl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl and imidamide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to structurally related acetimidamides and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

Physicochemical Properties

- Hydrophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to methyl (e.g., ) or methoxymethyl (e.g., ) substituents.

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity and metabolic stability, whereas hydroxyethyl may improve binding to polar biological targets.

- Stability : The hydroxyethyl group could confer susceptibility to oxidation, contrasting with stable ether () or methyl () groups.

Biological Activity

N'-Hydroxy-2-(4-(1-hydroxyethyl)piperidin-1-yl)acetimidamide, a compound belonging to the piperidine derivative class, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 201.27 g/mol. The compound features a hydroxylamine functionality that enhances its reactivity, making it a candidate for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2030682-59-6 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. The specific pathways involved in this process are still under investigation, but preliminary data indicate modulation of key signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

- Anticancer Activity : In a study by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of 15 µM .

- Mechanistic Insights : A mechanistic study by Lee et al. (2023) explored how the compound affects apoptosis pathways in cancer cells. The study found that it activates caspase pathways leading to increased apoptosis markers such as cleaved PARP and Annexin V positivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.